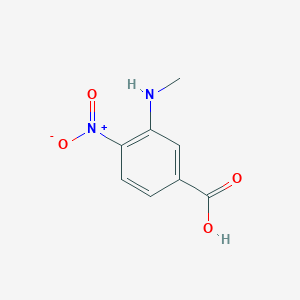

3-(Methylamino)-4-nitrobenzoic acid

描述

Structural Context and Nomenclature within Nitrobenzoic Acid Derivatives

3-(Methylamino)-4-nitrobenzoic acid is a substituted aromatic carboxylic acid. Its structure is derived from benzoic acid, which consists of a benzene (B151609) ring attached to a carboxyl group (-COOH). The nomenclature "this compound" precisely describes the placement of its functional groups according to IUPAC naming conventions:

Benzoic acid: Forms the parent structure.

4-nitro: A nitro group (-NO₂) is attached to the fourth carbon of the benzene ring, relative to the carboxyl group.

3-(Methylamino): A methylamino group (-NHCH₃) is attached to the third carbon of the benzene ring.

Nitrobenzoic acids are a class of organic compounds characterized by the presence of both a nitro group and a carboxylic acid group on a benzene ring. fishersci.com The positions of these groups relative to each other give rise to various isomers, each with potentially different chemical and physical properties. wikipedia.org The presence of the electron-withdrawing nitro group generally increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. wikipedia.org

Interactive Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈N₂O₄ |

| IUPAC Name | This compound |

Significance as a Precursor in Advanced Organic Synthesis

In organic synthesis, nitrobenzoic acid derivatives are valuable intermediates. fiveable.me The nitro group can be reduced to form an amino group, while the carboxylic acid can be converted into esters, amides, or acid chlorides, making these compounds versatile building blocks for more complex molecules. fiveable.menbinno.com

However, a review of current chemical literature indicates that this compound is not widely cited as a key precursor in advanced organic synthesis. Research and industrial applications tend to focus on its isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5) . This particular isomer is a well-documented intermediate in the synthesis of several pharmaceuticals, including anticoagulants and antihypertensives. guidechem.comnbinno.comgoogle.com For instance, the synthesis of 4-(Methylamino)-3-nitrobenzoic acid is often achieved by reacting 4-chloro-3-nitrobenzoic acid with methylamine (B109427). guidechem.comgoogle.com

Current Research Landscape and Emerging Applications

The current research landscape for this compound is notably sparse. There are no prominent, detailed research findings or documented emerging applications specifically for this compound in the available scientific databases.

The vast majority of research interest and application development in this specific area of chemistry is directed towards the isomer 4-(Methylamino)-3-nitrobenzoic acid . This compound is recognized for its role as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs). nbinno.comgoogle.com It is also used as a building block in the synthesis of certain dyes and polymers. nbinno.com In contrast, specific studies detailing the utility, reaction pathways, or potential applications of this compound are not readily found.

Structure

3D Structure

属性

IUPAC Name |

3-(methylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUGFPYSYODUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623360 | |

| Record name | 3-(Methylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214778-10-6 | |

| Record name | 3-(Methylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Methylamino 4 Nitrobenzoic Acid

Established Synthetic Routes to 3-(Methylamino)-4-nitrobenzoic Acid

The preparation of this compound can be achieved through several synthetic pathways. The choice of route often depends on the availability of starting materials, desired scale, and purity requirements.

Precursor Identification and Starting Material Considerations

Two primary precursors have been identified for the synthesis of this compound:

4-Chlorobenzoic Acid: A common industrial method involves the nitration of 4-chlorobenzoic acid as the initial step. google.com This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid to produce 4-chloro-3-nitrobenzoic acid. google.comguidechem.com The subsequent step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methylamino group. This is accomplished by reacting 4-chloro-3-nitrobenzoic acid with an aqueous solution of methylamine (B109427), often under heating. google.comguidechem.com

4-Methylaminobenzoic Acid: An alternative approach begins with 4-methylaminobenzoic acid. sciencemadness.org This starting material is then subjected to a nitration reaction. A mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene (B151609) ring, yielding the desired this compound. sciencemadness.org

Optimization of Reaction Conditions for Yield and Purity

To maximize the yield and ensure the high purity of this compound, careful optimization of reaction parameters is crucial.

In the synthesis starting from 4-chlorobenzoic acid, the initial nitration step is typically performed at a controlled temperature, for instance, around 70°C, with a specific molar ratio of reactants (e.g., 4-chlorobenzoic acid: concentrated sulfuric acid: nitric acid of approximately 1:5.0:1.3). guidechem.com The subsequent amination reaction with methylamine solution can be performed under elevated temperature and pressure to enhance the reaction rate. For example, using a 40% methylamine solution with a copper chloride catalyst at a temperature of 180-190°C and a pressure of 3.0-4.0 MPa has been reported. guidechem.com

Purification of the final product is often achieved by adjusting the pH of the reaction mixture. google.comguidechem.com After the reaction, the solution is cooled, and an acid, such as acetic acid, is added to adjust the pH to a range of 4-5. guidechem.com This causes the product to precipitate out of the solution. The solid can then be collected by filtration, washed with water to remove impurities, and further purified by recrystallization from a solvent system like ethanol-water to obtain a product with high purity. guidechem.com

| Parameter | Value/Condition | Purpose |

| Starting Material | 4-Chlorobenzoic Acid | Precursor for nitration |

| Nitrating Agent | Concentrated H₂SO₄ / HNO₃ | Introduction of the nitro group |

| Nitration Temperature | ~70°C | Control of reaction rate and selectivity |

| Aminating Agent | 30-40% Aqueous Methylamine | Introduction of the methylamino group |

| Amination Catalyst | Copper Chloride | To facilitate the nucleophilic substitution |

| Amination Temperature | 180-190°C | To increase reaction rate |

| Amination Pressure | 3.0-4.0 MPa | To maintain reactants in the desired phase |

| Purification Method | pH adjustment (acidification) | Precipitation of the product |

| Recrystallization Solvent | Ethanol/Water | To obtain high purity solid |

Chemical Transformations and Reactivity Profiles of this compound

The chemical reactivity of this compound is largely dictated by its functional groups: the carboxylic acid, the secondary amine, and the nitro group. A particularly important transformation is the reduction of the nitro group.

Reduction of the Nitro Group

The reduction of the nitro group on the aromatic ring is a key reaction, as it opens up pathways to other important derivatives.

The primary product of the reduction of the nitro group in this compound is 3-(Methylamino)-4-aminobenzoic acid . This transformation converts the nitro functional group (-NO₂) into an amino functional group (-NH₂), resulting in a diamino-substituted benzoic acid derivative. This product is a valuable building block in further organic syntheses.

The reduction of the nitro group can be accomplished through various methods, which can be broadly categorized as catalytic and stoichiometric approaches.

Catalytic Approaches: Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its clean nature and high efficiency. This typically involves the use of a metal catalyst and a hydrogen source.

Palladium on Carbon (Pd/C): A common and effective catalyst for this transformation is palladium on a carbon support (Pd/C). sciencemadness.org The reaction is carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen gas atmosphere. sciencemadness.org The pressure of the hydrogen gas can vary from atmospheric pressure to higher pressures (e.g., up to 100 psig), and the reaction is often conducted at temperatures ranging from 50 to 100°C. google.com The pH of the reaction medium can also be controlled, often adjusted to a slightly acidic range of 5 to 7, to optimize the reaction. google.com

Stoichiometric Approaches: Stoichiometric reduction involves the use of a reducing agent that is consumed in the reaction.

An in-depth examination of the chemical reactivity of this compound reveals a versatile scaffold for synthetic transformations. The molecule's reactivity is primarily dictated by its three distinct functional groups: a carboxylic acid, a secondary amine (methylamino), and a nitro group, all attached to a central benzene ring. These groups can undergo reactions independently or exert electronic influence over the reactivity of the aromatic ring system. This article explores the synthetic methodologies and reaction pathways centered on this compound, with a specific focus on reactions involving the carboxylic acid moiety and nucleophilic substitutions at the aromatic ring.

2 Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of organic synthesis, providing a gateway to numerous other functional groups. In the context of this compound, this moiety can be readily converted into esters, amides, and other derivatives, allowing for the systematic modification of the molecule's properties.

1 Esterification Reactions for Derivative Synthesis

Esterification is a fundamental reaction for modifying carboxylic acids. One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). bond.edu.autruman.edu The reaction is an equilibrium process, and it is often necessary to use an excess of the alcohol or remove the water formed during the reaction to drive it towards the product. truman.edu

For this compound, this reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the corresponding ester. This method is effective for producing a wide range of esters from simple alkyl alcohols. researchgate.net

| Reactant Alcohol | Product Ester Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-(methylamino)-4-nitrobenzoate |  |

| Ethanol (C₂H₅OH) | Ethyl 3-(methylamino)-4-nitrobenzoate |  |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 3-(methylamino)-4-nitrobenzoate |  |

2 Formation of Amide and Other Carboxylic Acid Derivatives

The synthesis of amides from this compound is another crucial transformation, often employed in the development of biologically active molecules. While direct condensation with an amine is possible, a more common and efficient route involves a two-step process. First, the carboxylic acid is "activated" by converting it into a more reactive derivative, such as an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com

The resulting acyl chloride is highly electrophilic and reacts readily with primary or secondary amines to form the corresponding amide with high yield. google.com This method is broadly applicable and allows for the synthesis of a diverse library of amide derivatives. For instance, the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide is achieved by reacting 4-(methylamino)-3-nitrobenzoyl chloride with methylamine. google.com A similar pathway is expected for the this compound isomer.

| Reactant Amine | Product Amide Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 3-(Methylamino)-4-nitrobenzamide |  |

| Methylamine (CH₃NH₂) | N-Methyl-3-(methylamino)-4-nitrobenzamide |  |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-(methylamino)-4-nitrobenzamide |  |

3 Nucleophilic Substitution Reactions at the Aromatic Ring

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, the presence of potent electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction pathway for substituted nitroaromatics. youtube.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org For this reaction to occur, two conditions must be met: the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (such as a halide) on the ring. youtube.com

1 Role of the Methylamino Group in Aromatic Reactivity

The methylamino group (-NHCH₃) possesses a lone pair of electrons on the nitrogen atom, which it can donate into the aromatic ring through resonance. This makes it an electron-donating group (EDG). While EDGs activate aromatic rings towards electrophilic attack, they have the opposite effect in nucleophilic aromatic substitution. By increasing the electron density of the ring, the methylamino group deactivates the system towards attack by an incoming electron-rich nucleophile. Therefore, in any potential SNAr reaction involving a derivative of this compound, the methylamino group would exert a deactivating, or retarding, effect.

2 Directing Effects of Functional Groups in Substitution

In a Nucleophilic Aromatic Substitution reaction, the regiochemical outcome is governed by the ability of the existing substituents to stabilize the negative charge of the Meisenheimer intermediate. This stabilization is most effective when the electron-withdrawing groups (EWGs) are located ortho or para to the position of nucleophilic attack (and thus, to the leaving group). masterorganicchemistry.com

In this compound, there are two electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). The nitro group is one of the most powerful activating groups for SNAr reactions. libretexts.orgchemicalbook.com The parent molecule itself lacks a suitable leaving group, so it will not readily undergo SNAr. However, considering a hypothetical derivative like 2-chloro-3-(methylamino)-4-nitrobenzoic acid illustrates the directing effects:

Nitro Group (-NO₂): Located at the 4-position, it is meta to the leaving group at C2. A meta-EWG offers minimal resonance stabilization to the Meisenheimer complex.

Carboxylic Acid Group (-COOH): Located at the 1-position, it is ortho to the leaving group at C2. An ortho-EWG can effectively stabilize the negative charge of the intermediate through resonance.

Methylamino Group (-NHCH₃): As an EDG, it is deactivating regardless of its position.

The most favorable scenario for an SNAr reaction on a derivative of this compound would involve a leaving group positioned ortho or para to the powerful nitro group. For example, in the isomeric compound 4-chloro-3-nitrobenzoic acid, the chlorine atom is ortho to the activating nitro group, making it susceptible to displacement by nucleophiles like methylamine to form 4-(methylamino)-3-nitrobenzoic acid. guidechem.com This highlights that the nitro group is the dominant directing group for activating the ring toward nucleophilic attack.

Advanced Spectroscopic and Structural Elucidation of 3 Methylamino 4 Nitrobenzoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For 3-(Methylamino)-4-nitrobenzoic acid, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group, the amine proton, and the carboxylic acid proton. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. Based on the analysis of related isomers such as 4-(methylamino)-3-nitrobenzoic acid, the aromatic protons are anticipated to appear as multiplets in the downfield region of the spectrum. chemicalbook.com The methyl group protons would present as a singlet, while the amine and carboxylic acid protons would also likely appear as singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will appear in the intermediate region of the spectrum, with their chemical shifts influenced by the electron-donating methylamino group and the electron-withdrawing nitro and carboxylic acid groups. Quaternary carbons, those without any attached protons, typically show signals of lower intensity. youtube.com The methyl carbon will be found in the most upfield region of the spectrum.

| ¹H NMR Chemical Shift (δ) Predictions | ¹³C NMR Chemical Shift (δ) Predictions |

| Proton | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | > 10 |

| Aromatic (C-H) | 7.0 - 8.5 |

| Amine (-NH) | Variable |

| Methyl (-CH₃) | ~3.0 |

Note: Predicted chemical shifts are based on general principles of NMR spectroscopy and data from analogous compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. The N-H stretching of the secondary amine is expected in the 3300-3500 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group are anticipated to produce strong bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the nitro group is also typically a strong and characteristic Raman band. researchgate.net

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) ** | Predicted Raman Frequency (cm⁻¹) ** |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| N-H Stretch (Amine) | 3300-3500 | Moderate |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C-H Stretch (Methyl) | 2850-2960 | Moderate |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Moderate |

| NO₂ Asymmetric Stretch | ~1520 | Moderate |

| NO₂ Symmetric Stretch | ~1340 | Strong |

| C-N Stretch | 1250-1350 | Moderate |

Note: Predicted frequencies are based on typical functional group absorption regions and data from related compounds like 4-methyl-3-nitrobenzoic acid. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 196.16 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected at m/z 196. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units). bldpharm.com For carboxylic acids, the loss of OH (17 mass units) and COOH (45 mass units) are characteristic fragmentation pathways. libretexts.org The presence of a methyl group could lead to the loss of a methyl radical (15 mass units). The interpretation of the relative abundances of these fragment ions can provide further confirmation of the compound's structure.

| Ion | m/z | Possible Identity |

| [M]⁺ | 196 | Molecular Ion |

| [M-OH]⁺ | 179 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 150 | Loss of nitrogen dioxide |

| [M-COOH]⁺ | 151 | Loss of carboxyl group |

| [M-NO₂-CO]⁺ | 122 | Subsequent loss of carbon monoxide |

Note: This table presents a hypothetical fragmentation pattern based on the known fragmentation of similar compounds.

X-ray Crystallography for Solid-State Structure Determination (if available in literature for this specific isomer)

As of the current literature survey, a single-crystal X-ray diffraction structure for the specific isomer this compound has not been reported. X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While data for a co-crystal of 3-aminobenzoic acid and 4-nitrobenzoic acid exists, it does not provide direct structural information for the title compound. rsc.org The acquisition of single-crystal X-ray data for this compound would be a valuable contribution to the understanding of its solid-state conformation and packing.

Computational Chemistry and Molecular Modeling of 3 Methylamino 4 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. For 3-(Methylamino)-4-nitrobenzoic acid, DFT calculations, hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, can reveal crucial insights into its molecular geometry and electronic properties.

The optimization of the molecular geometry provides the most stable arrangement of atoms in space. Key bond lengths and angles are determined, offering a foundational understanding of the molecule's structure.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-COOH | 1.49 |

| C-NHCH₃ | 1.37 | |

| C-NO₂ | 1.48 | |

| N-O (nitro) | 1.23 | |

| Bond Angle | O-C-O (carboxyl) | 123.5 |

| C-C-NH | 121.0 | |

| C-C-NO₂ | 118.5 |

Note: These values are hypothetical and serve as illustrative examples for a typical DFT study.

Beyond structural parameters, DFT allows for the calculation of global reactivity descriptors, which are instrumental in predicting the chemical behavior of the molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Energy Gap | 4.31 |

| Ionization Potential | 6.85 |

| Electron Affinity | 2.54 |

| Electronegativity (χ) | 4.695 |

| Chemical Hardness (η) | 2.155 |

| Chemical Softness (S) | 0.232 |

| Electrophilicity Index (ω) | 5.12 |

Note: These values are hypothetical and calculated based on the hypothetical HOMO and LUMO energies.

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule. The electrophilicity index provides a measure of the molecule's ability to accept electrons, indicating its potential reactivity towards nucleophiles.

Conformational Analysis and Energy Minimization Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the potential energy surface by rotating key single bonds, such as the C-N bond of the methylamino group and the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring.

Energy minimization studies would identify the most stable conformers, which correspond to the lowest energy states. A hypothetical potential energy scan for the rotation around the C-NHCH₃ bond would likely reveal several local energy minima and maxima, corresponding to staggered and eclipsed conformations, respectively.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (H-N-C-C) (°) | Relative Energy (kcal/mol) | Stability |

| 1 | 0 | 5.2 (Eclipsed) | Least Stable |

| 2 | 60 | 0.8 (Gauche) | Stable |

| 3 | 120 | 4.5 (Eclipsed) | Unstable |

| 4 | 180 | 0.0 (Anti) | Most Stable |

Note: These values are hypothetical and represent a simplified conformational analysis.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of their behavior over time. An MD simulation of this compound in a solvent, such as water, can reveal important information about its solvation and intermolecular interactions.

A typical MD simulation would be set up by placing a molecule of this compound in a box of solvent molecules. The system's trajectory is then calculated by integrating Newton's equations of motion for all atoms.

Table 4: Hypothetical Setup for a Molecular Dynamics Simulation

| Parameter | Value |

| System | 1 molecule of this compound in a 30x30x30 ų box of water |

| Force Field | AMBER or CHARMM |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: This represents a typical, hypothetical setup for an MD simulation.

Analysis of the simulation trajectory can provide insights into the formation of hydrogen bonds between the carboxylic acid and methylamino groups of the solute and the surrounding water molecules. The Radial Distribution Function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation shell. These simulations are crucial for understanding how the molecule interacts with its environment, which is fundamental to its biological and chemical function.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for designing new derivatives of this compound with potentially enhanced or specific activities.

A hypothetical QSAR study would involve synthesizing or computationally generating a library of derivatives by modifying the parent structure. For each derivative, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. These descriptors are then correlated with a measured biological activity (e.g., enzyme inhibition) using statistical methods to build a predictive model.

Table 5: Hypothetical Data for a QSAR Study of this compound Derivatives

| Derivative (R-group modification) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| R = H (Parent) | 1.8 | 5.2 | 15.4 |

| R = -CH₃ | 2.3 | 5.1 | 12.1 |

| R = -Cl | 2.5 | 6.5 | 9.8 |

| R = -F | 1.9 | 6.8 | 10.5 |

| R = -OCH₃ | 1.7 | 4.9 | 18.2 |

Note: This table contains hypothetical data for illustrative purposes.

A resulting QSAR equation might look like: Predicted Activity = c₀ + c₁(LogP) - c₂(Dipole Moment)

This model, once validated, can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and specific molecules. This rational design approach significantly accelerates the drug discovery and materials science research process.

Applications of 3 Methylamino 4 Nitrobenzoic Acid in Medicinal Chemistry Research

Role as a Key Intermediate in Antihypertensive Drug Synthesis

The synthesis of complex APIs often relies on a series of intermediate compounds. While various benzoic acid derivatives are crucial in pharmaceutical manufacturing, the specific role of 3-(Methylamino)-4-nitrobenzoic acid requires careful examination.

Telmisartan is a widely used angiotensin II receptor antagonist for the treatment of hypertension. A review of synthetic routes for Telmisartan indicates that its production involves several key intermediates. Published literature and patents describe various starting materials, including 3-methyl-4-nitrobenzoic acid. indiamart.comrsc.org Another closely related isomer, 4-(Methylamino)-3-nitrobenzoic acid, is also cited as a key pharmaceutical intermediate. guidechem.comguidechem.com However, a direct and documented role for this compound (CAS 214778-10-6) as an intermediate in the synthesis of Telmisartan is not established in the reviewed scientific literature.

Given that the incorporation of this compound into the mainstream synthesis of Telmisartan is not documented, a discussion of its mechanistic implications is not applicable. The specific regiochemistry of the amino and nitro groups is critical for the subsequent cyclization and condensation reactions required to form the benzimidazole (B57391) core of molecules like Telmisartan, and literature points to the use of different isomers or precursors for this purpose.

Exploration of Derivatives for Other Therapeutic Areas

The structural motif of a nitrobenzoic acid derivative can be a valuable scaffold for developing new therapeutic agents. Research often extends from a known intermediate to explore its potential in other diseases.

A Chinese patent describes that N-methyl-4-(methylamino)-3-nitrobenzamide, a derivative of the isomer 4-(methylamino)-3-nitrobenzoic acid, serves as an intermediate for compounds with potential applications in a wide range of diseases. google.com These applications include therapies for diabetes, insulin (B600854) resistance, schizophrenia, and autoimmune disorders. google.com However, the following sections focus strictly on documented research involving derivatives of the specified compound, this compound.

The search for new antidiabetic agents is a significant area of research, with studies often focusing on derivatives of various chemical classes, including hydroxybenzoic acids and 1,3,5-triazines. nih.gov A review of current literature did not yield specific studies where derivatives of this compound were investigated for antidiabetic properties or for their effects on insulin resistance.

The development of novel antipsychotics is a complex process involving the synthesis and testing of diverse heterocyclic compounds. While patent literature mentions that derivatives of the isomer 4-(methylamino)-3-nitrobenzoic acid are intermediates for compounds targeting schizophrenia, there is no available research focused on derivatives of this compound for this therapeutic application. google.com

Therapeutic strategies for autoimmune disorders involve targeting specific immune pathways. This has led to the development of various small molecules and biologics. While a patent indicates that benzimidazole analogues derived from the isomer 4-(methylamino)-3-nitrobenzoic acid may have applications in treating autoimmune diseases, specific research on derivatives of this compound for this purpose is not found in the current body of scientific literature. google.com

Pharmacophore Elucidation and Ligand Design Studies for Derivatives

The core structure of this compound presents functionalities that could theoretically be of interest in medicinal chemistry. The presence of a carboxylic acid group, a methylamino group, and a nitro group on a benzene (B151609) ring offers multiple points for chemical modification and interaction with biological targets. These groups can act as hydrogen bond donors and acceptors, and the aromatic ring can participate in various non-covalent interactions.

However, the absence of dedicated studies on its derivatives in the context of pharmacophore elucidation means that there is no established understanding of the key structural features required for biological activity derived directly from this scaffold. Pharmacophore models are typically developed based on a series of active compounds, and such a series originating from this compound has not been reported in the literature.

Similarly, while ligand design studies often employ fragments and building blocks with desirable properties, there is no documented evidence of this compound being a focal point of such studies for the systematic design of new ligands. Research in medicinal chemistry often focuses on more complex or novel scaffolds that have shown promise in initial biological screenings.

It is important to note that the absence of published data does not definitively mean that this compound has never been explored in this context within private or unpublished research. However, based on publicly accessible information, the scientific community has not reported on the pharmacophore elucidation or ligand design studies of derivatives of this compound.

Further research would be required to explore the potential of this chemical scaffold in medicinal chemistry. This would involve the synthesis of a library of derivatives and their subsequent biological evaluation to identify any potential therapeutic applications. Should a series of active compounds be discovered, it would then be possible to conduct pharmacophore modeling and detailed ligand design studies to optimize their properties.

Mechanistic Investigations of Biological Activity for 3 Methylamino 4 Nitrobenzoic Acid Derivatives

Enzyme Inhibition Studies of Derived Compounds

Derivatives of nitrobenzoic acid have been investigated for their ability to inhibit specific enzymes, a common strategy in the development of targeted therapies. Research has shown that certain structural analogs of 3-(methylamino)-4-nitrobenzoic acid can interfere with the function of crucial enzymes involved in cell division and parasitic infections.

One area of significant interest is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including cell division, and are a validated target for anticancer drugs. A novel nitrobenzoate derivative, 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046), has been identified as a potent inhibitor of tubulin polymerization with an IC₅₀ value of 2.97 μM. derpharmachemica.com This inhibitory action disrupts the formation of the mitotic spindle, a key structure in cell division. Further studies on quinazoline (B50416) derivatives incorporating a nitrobenzoic acid moiety have also demonstrated significant tubulin polymerization inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range. semanticscholar.org For instance, a thiophene (B33073) derivative of 4-phenylamino-substituted quinazoline showed strong tubulin polymerization inhibitory activity with an IC₅₀ of 1.2 μM. semanticscholar.org

In addition to anticancer targets, derivatives of nitrobenzoic acid have been explored for their activity against enzymes from pathogenic organisms. The enzyme trans-sialidase (TcTS) from Trypanosoma cruzi, the parasite responsible for Chagas disease, is a critical factor in the infection process. The compound 4-amino-3-nitrobenzoic acid, a close structural analog of the core molecule, has been shown to be a potent inhibitor of TcTS, exhibiting 77% inhibition in enzymatic assays. researchgate.net This finding suggests that the nitrobenzoic acid scaffold could be a promising starting point for the development of new anti-Chagasic agents.

Table 1: Enzyme Inhibition by Derivatives of Nitrobenzoic Acid

| Compound/Derivative Class | Target Enzyme | Inhibition Data |

|---|---|---|

| 2-morpholin-4-yl-5-nitro-benzoic acid 4-methylsulfanyl-benzyl ester (IMB5046) | Tubulin Polymerization | IC₅₀ = 2.97 μM derpharmachemica.com |

| Thiophene derivative of 4-phenylamino-substituted quinazoline | Tubulin Polymerization | IC₅₀ = 1.2 μM semanticscholar.org |

| 4-Anilino-2-substituted quinazoline derivative | Tubulin Polymerization | IC₅₀ = 2.45 μM semanticscholar.org |

| 4-Amino-3-nitrobenzoic acid | Trypanosoma cruzi Trans-sialidase (TcTS) | 77% inhibition researchgate.net |

Receptor Binding Assays and Ligand-Target Interactions

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating cell signaling and physiological responses. Derivatives of this compound have been found to act as selective agonists for specific G-protein coupled receptors (GPCRs), highlighting their potential for therapeutic intervention in diseases where these receptors play a role.

A series of 3-nitro-4-substituted-aminobenzoic acids have been identified as potent and highly selective agonists of the orphan human GPCR, GPR109b. google.com Notably, these compounds displayed no significant activity at the closely related high-affinity niacin receptor, GPR109a, indicating a high degree of selectivity. google.com This selectivity is attributed to differences in the amino acid sequences of the binding pockets of the two receptors, with GPR109b being able to accommodate larger ligands. researchgate.net

Further supporting the potential of this scaffold to target GPR109b, a cell-permeable benzotriazole (B28993) derivative, IBC 293, which can be considered a more complex analog, acts as a potent and highly selective agonist for human GPR109b with an EC₅₀ value of 400 nM. americanchemicalsuppliers.com This compound was shown to inhibit isoproterenol-stimulated lipolysis in isolated human adipocytes, a key function modulated by GPR109b activation. americanchemicalsuppliers.com The ability of these derivatives to selectively activate GPR109b suggests their potential utility in conditions such as atherosclerosis and dyslipidemia. americanchemicalsuppliers.com

Table 2: Receptor Interaction Profile of Nitrobenzoic Acid Analogs

| Compound/Derivative Class | Target Receptor | Nature of Interaction | Potency/Selectivity |

|---|---|---|---|

| 3-Nitro-4-substituted-aminobenzoic acids | GPR109b | Agonist | Highly selective over GPR109a google.com |

| 1-Isopropyl-1,2,3-benzotriazole-5-carboxylic acid (IBC 293) | GPR109b | Agonist | EC₅₀ = 400 nM; Selective over GPR109a americanchemicalsuppliers.com |

Cellular Pathway Modulation by Structural Analogs

The biological effects of the derivatives of this compound at the cellular level are a direct consequence of their interactions with specific molecular targets, leading to the modulation of critical signaling pathways. Research into the cellular effects of these compounds has primarily focused on their anticancer potential.

The nitrobenzoate microtubule inhibitor, IMB5046, has been shown to disrupt microtubule structures within cells, leading to a blockage of the cell cycle at the G2/M phase and the subsequent induction of apoptosis, or programmed cell death. nih.gov A microarray analysis of cells treated with IMB5046 revealed that the differentially expressed genes were highly related to the immune system, cell death, and cancer, indicating a broad impact on cellular signaling networks. nih.gov

Similarly, a series of 1,2,4-triazole (B32235) derivatives incorporating a mefenamic acid moiety, which contains a substituted benzoic acid structure, were found to exhibit significant cytotoxicity against cancer cell lines. pensoft.net Mechanistic studies revealed that the most potent of these compounds arrested the cell cycle of Hep G2 cancer cells at the S and G2/M phases. pensoft.net This cell cycle arrest was accompanied by the induction of apoptosis, which was attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase activity, a crucial pathway for cancer cell proliferation and survival. pensoft.net

Molecular Basis of Potential Therapeutic Effects

The potential therapeutic effects of derivatives of this compound are rooted in their specific molecular interactions with key biological macromolecules. The anticancer activity observed for several nitrobenzoate analogs can be traced to their ability to function as microtubule-destabilizing agents.

The compound IMB5046, for example, exerts its antitumor effect by binding to the colchicine (B1669291) pocket of tubulin. nih.gov This binding event prevents the polymerization of tubulin dimers into microtubules. The inability to form a functional mitotic spindle during cell division triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov The novel chemical structure of IMB5046 allows it to be effective against multidrug-resistant cancer cell lines, suggesting it may circumvent common resistance mechanisms such as efflux by P-glycoprotein. nih.gov

The therapeutic potential of other derivatives lies in their ability to selectively activate the GPR109b receptor. The agonism of 3-nitro-4-substituted-aminobenzoic acids and related compounds at GPR109b in adipocytes leads to the inhibition of lipolysis. google.comamericanchemicalsuppliers.com This mechanism is of therapeutic interest for the management of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood, which is a major risk factor for cardiovascular disease. By reducing the release of free fatty acids from adipose tissue, these compounds could potentially lower triglyceride levels.

Future Research Trajectories for 3 Methylamino 4 Nitrobenzoic Acid

Development of Green Chemistry Approaches for its Synthesis

The current industrial production of 4-(Methylamino)-3-nitrobenzoic acid often relies on multi-step synthetic routes that may involve harsh reagents and generate significant waste streams. One common method involves the nitration of 4-chlorobenzoic acid followed by a nucleophilic aromatic substitution with methylamine (B109427). guidechem.comguidechem.com Another approach starts from 3,4-dinitrobenzoic acid and utilizes the selective reaction of methylamine at the 4-position. chemicalbook.com While effective, these methods present opportunities for the application of green chemistry principles to enhance sustainability and reduce environmental impact.

Future research should prioritize the development of more environmentally benign synthetic pathways. This could involve several key areas of investigation:

Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts for the nitration step could minimize the use of corrosive and difficult-to-recycle strong acids like sulfuric acid.

Solvent Selection: The replacement of conventional organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would significantly improve the environmental profile of the synthesis.

Biocatalysis: A particularly promising avenue is the exploration of biocatalytic methods. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis offers potential solutions. For instance, research into the biosynthesis of aminobenzoic acid derivatives in microorganisms could inspire the development of engineered enzymatic cascades to produce the target molecule from renewable feedstocks, thereby avoiding harsh chemical processes altogether.

Continuous Flow Synthesis: Transitioning from batch processing to continuous flow synthesis can offer improved safety, efficiency, and scalability, along with reduced waste generation. The precise control over reaction parameters in flow reactors could lead to higher yields and purities. guidechem.com

| Current Synthesis Method | Key Reagents | Potential Green Alternative |

| Nitration of 4-chlorobenzoic acid followed by amination | Concentrated sulfuric acid, Nitric acid, Methylamine | Catalytic nitration, Use of greener solvents, Continuous flow processing |

| Amination of 3,4-dinitrobenzoic acid | Methylamine, Organic solvents | Biocatalytic synthesis, Water as a solvent |

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

The inherent functionality of 3-(Methylamino)-4-nitrobenzoic acid provides multiple handles for chemical modification, opening up avenues for the synthesis of novel derivatives with potentially enhanced biological activities. Future research should systematically explore these derivatization possibilities.

The carboxylic acid group is a prime site for modification. Esterification or amidation can alter the compound's polarity, solubility, and ability to interact with biological targets. The synthesis of a variety of esters and amides would generate a library of compounds for biological screening. For example, the synthesis of the methyl ester of the related 4-amino-3-nitrobenzoic acid has been reported as a straightforward Fischer esterification.

The secondary amine (methylamino group) can also be a target for derivatization. Acylation or alkylation at this position could introduce new pharmacophoric features. Furthermore, the nitro group, while a key feature, could be a subject for bioisosteric replacement. Bioisosteres are functional groups with similar physicochemical properties that can be used to modulate the biological activity and pharmacokinetic properties of a lead compound. Replacing the nitro group with other electron-withdrawing groups, such as a cyano or a sulfonyl group, could lead to derivatives with improved safety profiles or altered target specificities.

| Functional Group | Derivatization Strategy | Potential Impact on Bioactivity |

| Carboxylic Acid | Esterification, Amidation | Modulation of solubility, permeability, and target binding |

| Methylamino Group | Acylation, Alkylation | Introduction of new pharmacophoric elements |

| Nitro Group | Bioisosteric Replacement (e.g., with -CN, -SO2R) | Alteration of electronic properties, potential for improved safety and selectivity |

Advanced Investigation into Undiscovered Pharmaceutical Applications

While this compound is primarily known as an intermediate in the synthesis of the anticoagulant drug dabigatran, its own therapeutic potential remains largely unexplored. pharmaffiliates.com The structural motifs present in the molecule are found in various biologically active compounds, suggesting that it and its derivatives could have a range of undiscovered pharmaceutical applications.

Derivatives of aminobenzoic acids have demonstrated a wide array of pharmacological activities, including antimicrobial and cytotoxic effects. mdpi.comnih.govresearchgate.netnih.gov For instance, Schiff bases derived from 4-aminobenzoic acid have shown promising antibacterial and antifungal properties. mdpi.comnih.govresearchgate.netnih.gov Similarly, nitrobenzoic acid derivatives have been investigated for various therapeutic applications, including as potential antituberculosis agents and acetylcholinesterase inhibitors. researchgate.netucp.pt

Future research should therefore focus on a systematic screening of this compound and its newly synthesized derivatives against a diverse panel of biological targets. Potential areas of investigation include:

Antimicrobial Activity: Screening against a broad spectrum of bacteria and fungi, including drug-resistant strains.

Anticancer Activity: Evaluating the cytotoxicity of the compounds against various cancer cell lines.

Enzyme Inhibition: Testing for inhibitory activity against key enzymes implicated in diseases such as Alzheimer's disease (e.g., acetylcholinesterase) or inflammation (e.g., cyclooxygenases).

Antiviral Activity: Assessing the potential to inhibit the replication of various viruses.

The structural similarity to para-aminobenzoic acid (PABA), a precursor in the folate synthesis pathway in many microorganisms, also suggests a potential avenue for antimicrobial drug design. mdpi.com

Integration with High-Throughput Screening for New Lead Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of compounds against specific biological targets. nih.govmedchemexpress.comthermofisher.com this compound, with its multiple points for diversification, is an ideal scaffold for the creation of a focused compound library for HTS campaigns.

Future efforts should be directed towards the generation of a combinatorial library based on the this compound core. By systematically varying the substituents at the carboxylic acid, methylamino, and even the aromatic ring positions, a large and diverse collection of novel molecules can be synthesized.

This library could then be subjected to HTS against a wide range of therapeutic targets, including G-protein coupled receptors (GPCRs), kinases, and proteases. The data generated from these screens could identify initial "hits"—compounds that show activity against a particular target. These hits would then serve as the starting point for lead optimization, a process of iterative chemical modification and biological testing to develop potent and selective drug candidates. The inclusion of such a library in large screening collections could significantly accelerate the discovery of new therapeutics. stanford.eduupenn.edu

| Research Stage | Application of this compound | Expected Outcome |

| Library Generation | Use as a core scaffold for combinatorial synthesis | A diverse library of novel chemical entities |

| High-Throughput Screening (HTS) | Inclusion of the generated library in screening campaigns | Identification of "hit" compounds with activity against specific biological targets |

| Lead Discovery | "Hit" compounds serve as starting points for further optimization | Development of new lead compounds for various therapeutic areas |

常见问题

Q. What are the optimal synthetic routes for 3-(methylamino)-4-nitrobenzoic acid, and how can intermediates be purified?

- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted benzoic acid precursor, followed by introduction of the methylamino group. For example, nitration of 4-methylbenzoic acid using a HNO₃/H₂SO₄ mixture (0°C to rt, 4–5 hours) yields 4-nitro-3-methylbenzoic acid, which can undergo nucleophilic substitution with methylamine . Purification often employs recrystallization from dichloromethane or ethanol, with monitoring via TLC (hexane/EtOH mixtures) .

Q. How does the nitro group influence the acidity of this compound compared to unsubstituted benzoic acid?

- Methodological Answer : The nitro group is a strong electron-withdrawing group, which increases acidity by stabilizing the deprotonated form via resonance. For comparison, 4-nitrobenzoic acid has a pKa ~1.68, significantly lower than benzoic acid (pKa ~4.2). The methylamino group (electron-donating) may partially counteract this effect, requiring experimental determination via potentiometric titration or computational methods (e.g., DFT) .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Store in a cool, dry place away from oxidizing agents. Refer to SDS guidelines for nitroaromatics, which highlight risks of irritation and sensitization . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. Key steps:

Q. What computational approaches predict the solubility of this compound in organic solvents?

- Methodological Answer : Apply the Abraham solvation model using precomputed descriptors:

- E (excess molar refraction) = ~0.990

- S (polarity) = ~1.520

- A/B (H-bonding) = ~0.680/0.440

- L (log P) = ~5.7699

These parameters, derived for 4-nitrobenzoic acid, can estimate log10(S) in alcohols, ethers, or esters via published equations . Experimental validation using UV-Vis or gravimetric analysis is recommended.

Q. How do conflicting spectral data (e.g., NMR vs. IR) for this compound arise, and how are they resolved?

- Methodological Answer : Discrepancies may stem from tautomerism or solvent effects. For example:

- NMR : Use DMSO-d₆ to observe NH protons (δ ~10.5 ppm) and confirm methylamino group integrity .

- IR : Look for N–H stretches (~3300 cm⁻¹) and nitro asymmetric stretches (~1520 cm⁻¹). Cross-validate with computational IR spectra (Gaussian 16, B3LYP/6-31G*) .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer :

- Structural Hybridization : Combine with privileged scaffolds (e.g., benzothiazoles) to enhance target binding .

- ADMET Prediction : Use SwissADME or ADMETLab to assess permeability (e.g., log P ~2.5) and cytochrome P450 interactions.

- Molecular Docking : Screen against SARS-CoV-2 proteases or kinase targets using AutoDock Vina, focusing on nitro group interactions with catalytic residues .

Q. How can researchers address contradictory data in thermal stability studies?

- Methodological Answer :

- DSC/TGA : Compare decomposition onset temperatures under nitrogen vs. air. Nitro groups may exothermically degrade ~200–250°C .

- Isothermal Calorimetry : Quantify heat flow during storage to assess stability under varying humidity.

- DFT Calculations : Model bond dissociation energies (BDEs) to predict degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。